3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a chemical compound with the molecular formula C14H13NO5S and a molecular weight of 307.327 g/mol . This compound is part of a class of thiazolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 3-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules in microorganisms, leading to their death . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid include other thiazolidine derivatives such as:
- 2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
These compounds share similar structural features but may differ in their biological activities and applications.
Properties
Molecular Formula |
C14H13NO5S |
---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C14H13NO5S/c1-20-10-4-2-3-9(7-10)8-11-13(18)15(14(19)21-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8- |
InChI Key |
LKEUUXMNNQMEEH-FLIBITNWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O |
Origin of Product |
United States |
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